molecular formula C19H40OSn B14337323 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one CAS No. 97782-58-6

4,4-Dimethyl-1-(tributylstannyl)pentan-3-one

Cat. No.: B14337323
CAS No.: 97782-58-6
M. Wt: 403.2 g/mol
InChI Key: WJTTZPBJGIZTQO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(tributylstannyl)pentan-3-one: is an organotin compound with a unique structure that includes a tributylstannyl group attached to a pentanone backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one typically involves the reaction of 4,4-dimethyl-3-pentanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The tributylstannyl group can be oxidized to form tin oxides.

    Reduction: The carbonyl group in the pentanone backbone can be reduced to form alcohols.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Tin oxides and modified ketones.

    Reduction: Alcohols and secondary amines.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the formation of carbon-carbon bonds and other functional group transformations.

Biology and Medicine: In biological research, this compound can be used to study the effects of organotin compounds on biological systems. It may also serve as a model compound for developing new pharmaceuticals with organotin moieties.

Industry: Industrially, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its ability to facilitate specific transformations makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tributylstannyl group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 4,4-Dimethyl-1-(trimethylstannyl)pentan-3-one
  • 4,4-Dimethyl-1-(triphenylstannyl)pentan-3-one
  • 4,4-Dimethyl-1-(tributylgermyl)pentan-3-one

Comparison: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to its trimethylstannyl and triphenylstannyl analogs. The tributylstannyl group provides a balance between steric hindrance and electronic effects, making it more versatile in various chemical reactions. The germyl analog, while similar, exhibits different reactivity due to the presence of germanium instead of tin.

Properties

CAS No.

97782-58-6

Molecular Formula

C19H40OSn

Molecular Weight

403.2 g/mol

IUPAC Name

4,4-dimethyl-1-tributylstannylpentan-3-one

InChI

InChI=1S/C7H13O.3C4H9.Sn/c1-5-6(8)7(2,3)4;3*1-3-4-2;/h1,5H2,2-4H3;3*1,3-4H2,2H3;

InChI Key

WJTTZPBJGIZTQO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCC(=O)C(C)(C)C

Origin of Product

United States

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